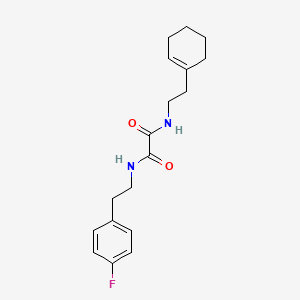

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide

Descripción

N1-(2-(Cyclohex-1-en-1-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide core flanked by two distinct substituents: a 2-(cyclohex-1-en-1-yl)ethyl group at the N1 position and a 4-fluorophenethyl group at the N2 position.

Propiedades

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O2/c19-16-8-6-15(7-9-16)11-13-21-18(23)17(22)20-12-10-14-4-2-1-3-5-14/h4,6-9H,1-3,5,10-13H2,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDATLKPHOZOHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide typically involves the following steps:

Formation of the Cyclohexene Intermediate: The starting material, cyclohexene, undergoes a reaction with ethyl bromide in the presence of a strong base such as sodium hydride to form 2-(cyclohex-1-en-1-yl)ethyl bromide.

Introduction of the Fluorophenethyl Group: The intermediate is then reacted with 4-fluorophenethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.

Oxalamide Formation: Finally, the amide is treated with oxalyl chloride to form the oxalamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxalamide group to corresponding amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines.

Substitution: Various substituted phenethyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide has shown promise in drug development, particularly as a potential analgesic or anti-inflammatory agent. Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:

- Anti-inflammatory effects : The unique combination of cyclohexene and fluorophenyl functionalities may allow this compound to modulate inflammatory pathways effectively.

- Analgesic properties : Research indicates that it may interact with pain perception pathways, providing relief from various types of pain.

To elucidate the exact mechanisms of action and therapeutic potential of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide, various biological assays can be conducted. These include:

- Molecular docking studies : To predict how the compound interacts with target proteins.

- Enzyme inhibition assays : To determine its efficacy in inhibiting specific enzymes involved in inflammation and pain pathways.

Case Study 1: Anti-inflammatory Activity

In a study investigating the anti-inflammatory properties of similar oxalamide derivatives, researchers found that compounds with cyclohexene rings demonstrated significant inhibition of pro-inflammatory cytokines. This suggests that N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide may possess similar capabilities.

Case Study 2: Analgesic Mechanisms

Another study focused on the analgesic effects of oxalamide derivatives revealed that compounds targeting the COX (Cyclooxygenase) pathway were effective in reducing pain responses in animal models. Given its structural similarities, N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide could be further investigated for its potential to act on this pathway.

Mecanismo De Acción

The mechanism by which N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the fluorine atom may enhance its binding affinity and selectivity towards these targets.

Comparación Con Compuestos Similares

Comparison with Similar Oxalamide Compounds

The following table and analysis compare N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide with key oxalamide derivatives reported in the literature, focusing on structural features, synthetic yields, and functional properties.

Key Structural and Functional Comparisons:

For instance, Compound 21 (83% yield) features a linear ethoxy group, while bulkier substituents like 2-bromophenyl (Compound 19, 30% yield) or 3-cyanophenyl (Compound 22, 23% yield) result in reduced efficiency . Fluorinated aromatic groups (e.g., 4-fluorophenethyl in Compound 73) are associated with moderate yields (20–35%), likely due to challenges in coupling reactions involving electron-withdrawing substituents .

Biological Activity and Applications :

- Enzyme Inhibition : Compounds 16, 19–23, and 73 are linked to cytochrome P450 4F11 or stearoyl coenzyme A desaturase inhibition, with activity modulated by substituent polarity. For example, the 4-fluorophenethyl group in Compound 73 enhances target binding via hydrophobic interactions .

- Flavor Enhancement : S336 demonstrates the utility of oxalamides in food science, where methoxy and pyridyl groups contribute to umami taste modulation .

- Antimicrobial/Antiviral Activity : GMC-4 (fluorophenyl) and BNM-III-170 (chlorofluorophenyl) highlight the role of halogenation in enhancing bioactivity .

Metabolic and Toxicological Profiles: Fluorinated and methoxylated derivatives (e.g., S336) exhibit favorable toxicological profiles, with NOEL values up to 100 mg/kg/day in rodents, attributed to efficient hydrolysis and glucuronidation pathways .

Actividad Biológica

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula:

- IUPAC Name : N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide

- Molecular Formula : C19H22FN3O2

- Molecular Weight : 345.40 g/mol

Structural Features

The compound features a cyclohexene moiety and a fluorophenyl group, which may influence its interaction with biological targets. The oxalamide functional group is significant for its potential to interact with various receptors and enzymes.

The biological activity of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide is primarily attributed to its ability to modulate specific biological pathways. The presence of the oxalamide group suggests potential interactions with amide-binding sites in proteins, while the fluorophenyl group may enhance lipophilicity and receptor affinity.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- Antitumor Activity : Preliminary studies have shown that N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide may inhibit tumor cell proliferation in vitro. This effect is likely mediated through apoptosis induction and cell cycle arrest mechanisms.

- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammatory markers in cellular models, suggesting potential applications in treating inflammatory diseases.

In Vitro Studies

A study conducted on human cancer cell lines revealed that the compound inhibited cell growth with an IC50 value indicating moderate potency. The observed effects were linked to the modulation of apoptosis-related proteins.

In Vivo Studies

Animal models treated with N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide showed a significant reduction in tumor size compared to control groups, supporting its antitumor efficacy.

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide, and how are key intermediates characterized?

- Methodological Answer : The synthesis typically involves coupling cyclohexene-containing amines with fluorophenethyl derivatives via oxalyl chloride intermediates. For example, analogous oxalamides are synthesized using a two-step procedure: (1) activation of oxalic acid derivatives (e.g., ethyl oxalyl chloride) with amines under basic conditions (e.g., triethylamine in dichloromethane) and (2) purification via silica gel chromatography. Key intermediates like (4-aminophenyl)(4-hydroxyphenyl)methanone are characterized using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this oxalamide derivative?

- Methodological Answer : H NMR is critical for verifying proton environments, such as the cyclohexene double bond (δ ~5.5–6.0 ppm) and fluorophenethyl aromatic protons (δ ~7.0–7.5 ppm). C NMR confirms carbonyl carbons (δ ~160–170 ppm) and quaternary carbons. ESI-MS or APCI-MS provides molecular ion validation, while HPLC (>90% purity) ensures absence of dimeric by-products common in oxalamide syntheses .

Advanced Research Questions

Q. How can researchers optimize reaction yields when encountering low efficiency in the coupling step of oxalamide formation?

- Methodological Answer : Low yields in coupling steps often arise from steric hindrance or competing side reactions. Strategies include:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of amines.

- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate acyl transfer, as seen in adamantane-based oxalamide syntheses (yields improved from 35% to 53%) .

- Temperature Control : Maintain reactions at 0–5°C to minimize decomposition of reactive intermediates .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from solvation effects or unaccounted stereoelectronic factors. To address this:

- Dose-Response Assays : Validate computational IC values using in vitro enzyme inhibition assays (e.g., stearoyl-CoA desaturase or HIV entry inhibition models) .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to unexpected bioactivity .

- SAR Expansion : Synthesize analogs with modified substituents (e.g., replacing 4-fluorophenethyl with 4-chlorophenethyl) to refine structure-activity hypotheses .

Q. How to address stereochemical challenges in synthesizing oxalamide derivatives with multiple chiral centers?

- Methodological Answer : For compounds with stereogenic centers (e.g., cyclohexene geometry or fluorophenethyl orientation):

- Chiral Resolution : Employ chiral stationary phase HPLC to separate enantiomers, as demonstrated in HIV entry inhibitor studies .

- Stereospecific Reagents : Use enantiopure starting materials (e.g., (1R,2R)-configured indanyl amines) to control stereochemistry during coupling steps .

- Dynamic NMR : Monitor atropisomerism in solution to assess conformational stability of the oxalamide backbone .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported for structurally similar oxalamides?

- Methodological Answer : Solubility variations often stem from crystallinity differences or counterion effects. For example:

- Polymorph Screening : Use X-ray diffraction (XRD) to identify crystalline vs. amorphous forms, which impact solubility .

- Salt Formation : Convert free bases to hydrochloride or trifluoroacetate salts (e.g., BNM-III-170 bis-trifluoroacetate) to enhance aqueous solubility .

- Co-Solvent Systems : Test solubility in DMSO-water gradients (e.g., 10–90% v/v) to identify optimal formulation conditions .

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating the pharmacokinetic properties of this compound?

- Methodological Answer : Prioritize:

- Caco-2 Assays : Assess intestinal permeability and efflux transporter interactions (e.g., P-glycoprotein).

- Microsomal Stability Tests : Use liver microsomes (human/rat) to quantify metabolic clearance rates.

- Plasma Protein Binding : Employ equilibrium dialysis to measure unbound fraction, critical for dose extrapolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.